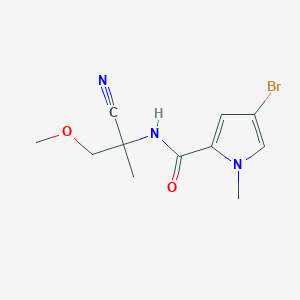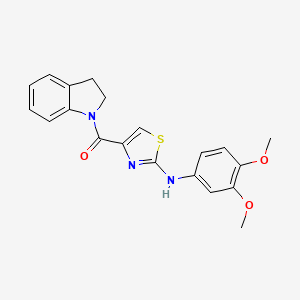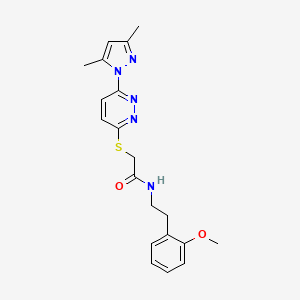![molecular formula C21H25NO4S B2842804 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797304-46-1](/img/structure/B2842804.png)
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as BIA 10-2474, is a small molecule drug candidate that was being developed as a painkiller by the French pharmaceutical company Biotrial. However, during a clinical trial in 2016, the drug caused severe neurological side effects, leading to the death of one participant and serious injuries to others. The incident raised concerns about the safety and efficacy of new drug candidates and highlighted the need for rigorous preclinical testing.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Tandem Ireland-Claisen Rearrangement and Ring-Closing Alkene Metathesis : A study by Barrett et al. (2000) explored the conversion of 4-alkenyl-2-azetidinone systems into beta-lactam dienes using a series of chemical reactions, including Ireland-Claisen ester enolate rearrangement. This process resulted in novel types of bicyclic beta-lactams and further led to tetracyclic systems through Diels-Alder cycloaddition (Barrett et al., 2000).
Antimicrobial Activity of Azetidinones : Singh and Pheko (2008) reported the formation of new 1,3,3-trisubstituted 4-(2'-hydroxyphenyl)-2-azetidinones, which exhibited notable antibacterial and antifungal activities. These compounds were synthesized through selective ester cleavage and were characterized using various analytical and spectral methods (Singh & Pheko, 2008).
Biological and Pharmacological Potency
Design of 2-Azetidinones Scaffold : Jagannadham et al. (2019) discussed the greater interest in the synthesis of 2-azetidinones scaffolds due to their biological and pharmacological potencies. The study particularly focused on sulfonamide rings and derivatives, showcasing their importance in medicinal chemistry (Jagannadham et al., 2019).
Synthesis of 3-Phenyl-clavams and Biological Activity : Research by Cierpucha et al. (2004) synthesized various 3-phenyl-clavams, exhibiting biological activity. These compounds were synthesized using [2+2]cycloaddition of chlorosulfonyl isocyanate to simple vinyl ethers. The biological and chiroptical activities of these clavams were subsequently investigated (Cierpucha et al., 2004).
Structural and Mechanistic Studies
- X-Ray Structural Investigation : A study by Gluziński et al. (1991) focused on the synthesis and structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones. The structural elucidation of these compounds provided insights into their potential applications (Gluziński et al., 1991).
Applications in Ligand Synthesis
- Preparation of CC'N-Osmium Complexes : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands. The study focused on the synthesis of OsH2(P(i)Pr3)2(CC'N) complexes, which revealed important aspects of quantum mechanical exchange coupling (Casarrubios et al., 2015).
Eigenschaften
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)14-26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOBHVRMOZOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

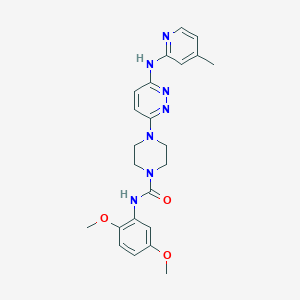
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)


![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
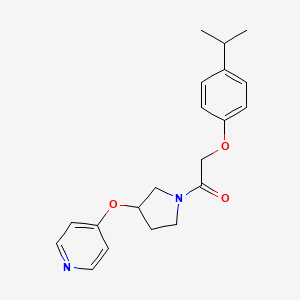
![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)
